molecular formula C17H10F2N2O3 B11781027 4-((6-(3,5-Difluorophenyl)pyrimidin-4-yl)oxy)benzoic acid

4-((6-(3,5-Difluorophenyl)pyrimidin-4-yl)oxy)benzoic acid

Cat. No.: B11781027
M. Wt: 328.27 g/mol
InChI Key: VXPJLNVBIYZJHB-UHFFFAOYSA-N
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Properties

Molecular Formula

C17H10F2N2O3

Molecular Weight

328.27 g/mol

IUPAC Name

4-[6-(3,5-difluorophenyl)pyrimidin-4-yl]oxybenzoic acid

InChI

InChI=1S/C17H10F2N2O3/c18-12-5-11(6-13(19)7-12)15-8-16(21-9-20-15)24-14-3-1-10(2-4-14)17(22)23/h1-9H,(H,22,23)

InChI Key

VXPJLNVBIYZJHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC=NC(=C2)C3=CC(=CC(=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-(3,5-Difluorophenyl)pyrimidin-4-yl)oxy)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-((6-(3,5-Difluorophenyl)pyrimidin-4-yl)oxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-((6-(3,5-Difluorophenyl)pyrimidin-4-yl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((6-(3,5-Difluorophenyl)pyrimidin-4-yl)oxy)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-((6-(3,5-Difluorophenyl)pyrimidin-4-yl)oxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H10F2N2O3, with a molecular weight of 328.27 g/mol. The compound features a pyrimidine ring substituted with a difluorophenyl group and an ether linkage to a benzoic acid moiety, which contributes to its biological activity.

Research indicates that this compound exhibits significant anticancer properties by inhibiting specific cancer cell lines. The mechanisms include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : The compound has been associated with promoting apoptosis in tumor cells.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Below is a summary of key findings:

Study FocusFindings
Antitumor ActivitySignificant inhibition of cancer cell lines; IC50 values in nanomolar range against specific targets .
Binding AffinityHigh binding affinity for enzymes and receptors involved in disease pathways.
Inflammatory DisordersPotential efficacy against inflammatory and autoimmune diseases.

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated that the compound exhibited potent antiproliferative effects, particularly against colon cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Mechanistic Insights
Another study investigated the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Here’s a comparison:

Compound NameStructure FeaturesUnique Aspects
6-(3,5-Difluorophenyl)-2-pyrimidinaminePyrimidine with difluorophenyl substitutionDifferent functional groups affecting activity
4-(6-(trifluoromethyl)pyrimidin-4-yloxy)benzoic acidSimilar benzoic acid structureTrifluoromethyl group may enhance lipophilicity
3-(3,5-Dimethoxyphenyl)pyrimidin-4-oneContains methoxy groupsPotential for different biological activities

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